molecular formula C17H16N4O2S B2760762 (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 923147-02-8

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2760762
CAS No.: 923147-02-8
M. Wt: 340.4
InChI Key: KCHHXCAJSNCRMR-UHFFFAOYSA-N
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Description

The compound (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of furan, pyridazine, piperazine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan and thiophene rings through coupling reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its conjugated ring systems suggest potential use in organic electronics and photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound has a similar piperazine and thiophene structure but differs in the indole ring.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the piperazine and pyridine rings but differ in the benzamide moiety.

Uniqueness

The uniqueness of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone lies in its combination of furan, pyridazine, piperazine, and thiophene rings, which is not commonly found in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHXCAJSNCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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